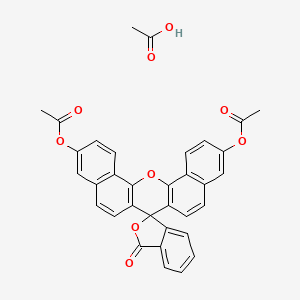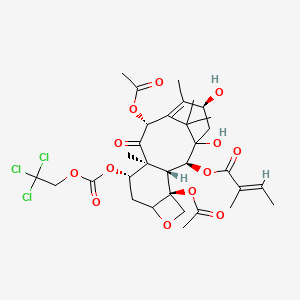
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is a complex organic compound with the molecular formula C32H41Cl3O13 and a molecular weight of 740.019 . This compound is a derivative of baccatin III, which is a precursor in the synthesis of paclitaxel, a well-known antineoplastic agent used in cancer treatment .
Méthodes De Préparation
The synthesis of 2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III involves multiple steps, starting from baccatin III. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .
Analyse Des Réactions Chimiques
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Applications De Recherche Scientifique
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals . In biology and medicine, it serves as a precursor for the synthesis of paclitaxel and its derivatives, which are used in cancer treatment .
Mécanisme D'action
The mechanism of action of 2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is closely related to its role as a precursor in the synthesis of paclitaxel . Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets of paclitaxel include tubulin, a protein that is essential for microtubule formation . The pathways involved in this mechanism are critical for the compound’s antineoplastic activity .
Comparaison Avec Des Composés Similaires
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is similar to other derivatives of baccatin III, such as 2-Debenzoyl-2-tigloyl-10-deacetyl baccatin III . These compounds share structural similarities and are used as intermediates in the synthesis of paclitaxel and its analogs . this compound is unique due to the presence of the trichloroethoxycarbonyl group, which may influence its reactivity and the specific synthetic routes used to produce it.
Propriétés
Formule moléculaire |
C32H41Cl3O13 |
|---|---|
Poids moléculaire |
740.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H41Cl3O13/c1-9-14(2)26(40)47-25-23-29(8,24(39)22(45-16(4)36)21-15(3)18(38)11-31(25,42)28(21,6)7)19(46-27(41)44-13-32(33,34)35)10-20-30(23,12-43-20)48-17(5)37/h9,18-20,22-23,25,38,42H,10-13H2,1-8H3/b14-9+/t18-,19-,20?,22+,23-,25-,29+,30-,31?/m0/s1 |
Clé InChI |
LVZIPBAJFJACQP-OGKHMOQNSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](CC3[C@]2(CO3)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)O)C)OC(=O)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


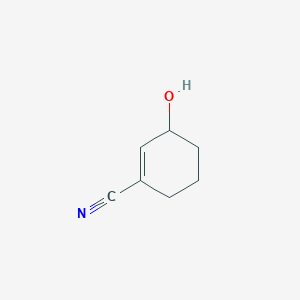
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

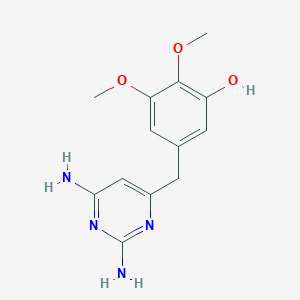
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
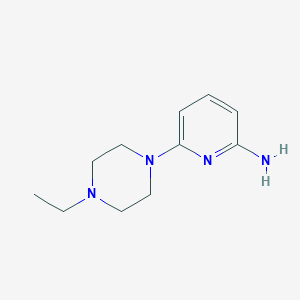
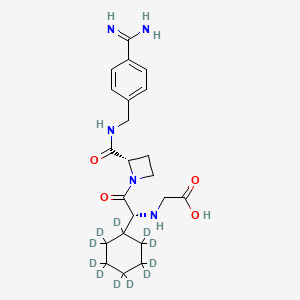
![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)

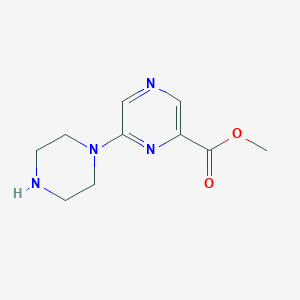
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
